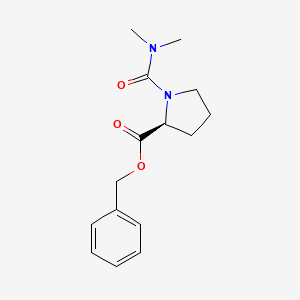
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinesterase Inhibition
One significant application involves the series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which includes compounds structurally related to Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate. These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some demonstrated moderate inhibitory effects against AChE, while others showed anti-BChE activity comparable with that of rivastigmine. The research highlights the potential of proline-based carbamates in the development of treatments for conditions associated with cholinesterase activity (Pizova et al., 2017).
Synthesis Enhancement Techniques
Another application is in the synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a useful precursor in porphyrin and dipyrromethene synthesis. Microwave-accelerated synthesis methods have been developed to obtain this compound more efficiently, highlighting the role of this compound and its derivatives in facilitating organic synthesis processes (Regourd et al., 2006).
Molecular Interaction Studies
Research on the electrochemical behavior of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, has contributed to understanding the molecular interactions and mechanisms of action of these compounds. Such studies are crucial for designing more effective chemical reactions and pharmaceuticals (Carelli et al., 1980).
Development of New Pharmacological Agents
Further, studies on the synthesis and evaluation of new compounds with potential pharmacological activity, including 1H-1-pyrrolylcarboxamides, illustrate the broader applicability of this compound derivatives in the discovery of new therapeutic agents (Bijev et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate are known to play a role as metabolites . Metabolites are intermediates or products of metabolism and can interact with various biological targets.
Biochemical Pathways
As a potential metabolite, it could be involved in various metabolic pathways .
Properties
IUPAC Name |
benzyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBHFFUFNJRQD-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
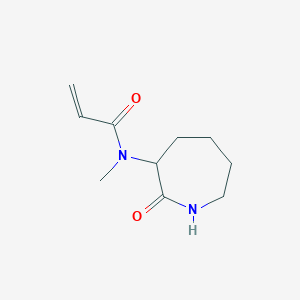
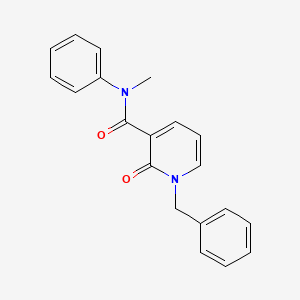
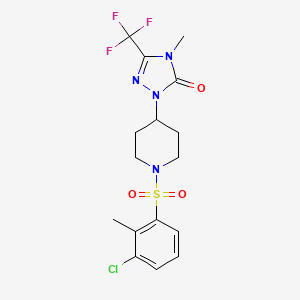
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2882523.png)
![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)
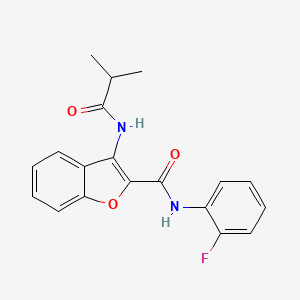
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)
![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2882531.png)
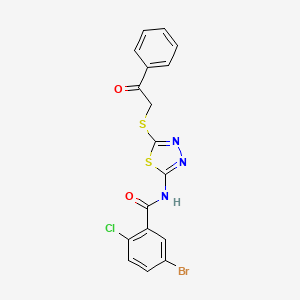
![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)
![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)
